Acetylsulfadiazine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Acetylsulfadiazine involves various chemical processes. For instance, the synthesis of 5-Aryl-1,3,4-oxadiazoles involves the reaction of hydrazides with isocyanates, followed by cyclization, to form compounds with moderate dual inhibition properties (Pflégr et al., 2022). Similarly, the synthesis of N-acetylsulfadiazine complexes has been characterized by PM3 semi-empirical quantum mechanical calculations, showing the stability and geometric parameters of these novel complexes (Adejoro et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to Acetylsulfadiazine can be complex. For example, the synthesis and characterization of 3-N-acetyl-2-aryl-5-phenyl-1,3,4-oxadiazoline involved confirming the structures through various methods like NMR and IR, indicating the detailed molecular structure of these compounds (Du Xiao-gang, 2005).
Chemical Reactions and Properties
Chemical reactions involving acetylsulfadiazine derivatives can be diverse. For instance, the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using specific reagents demonstrates the variety of functionalized compounds that can be obtained and the impact of different additives on the yield (Pouliot et al., 2012).
Physical Properties Analysis
The physical properties of Acetylsulfadiazine and related compounds are influenced by their molecular structure. The synthesis of spirocyclic Meisenheimer complexes, for instance, reveals the formation of anionic complexes with specific cycles, indicating the unique physical properties these compounds can exhibit (Knyazev et al., 2001).
Chemical Properties Analysis
Acetylsulfadiazine's chemical properties are reflected in its reactions and the resulting compounds. Research on the synthesis of various oxadiazine derivatives shows the diversity in chemical properties these compounds can have, based on their reaction mechanisms and the resulting product structures (Zadorozhnii et al., 2017).
Scientific Research Applications
Structural Characterization of Sulfadiazine Metabolites
- Scientific Field : Mass Spectrometry
- Summary of Application : Acetylsulfadiazine is a major metabolite of sulfadiazine, which was found in pig manure . This study aimed to structurally characterize these metabolites .
- Methods of Application : The researchers used a combination of different MS techniques like parent and product ion scans, H/D exchange, accurate mass measurement, and MS/MS experiments with substructures .
- Results : N4-acetylsulfadiazine and 4-hydroxysulfadiazine were identified as major metabolites .
Wound Antisepsis
- Scientific Field : Dermatology, Pharmacology
- Summary of Application : Acetylsulfadiazine is used in wound antisepsis .
- Methods of Application : The application involves the use of wound dressings impregnated with 0.2% PHMB .
- Results : Upon application of these dressings, epidermally applied Staphylococcus epidermidis were completely eliminated in 24 hours .
Pharmacokinetics in Aquatic Animals
- Scientific Field : Aquatic Animal Pharmacology
- Summary of Application : The plasma pharmacokinetics and tissue disposition of sulfadiazine and its main metabolite, N4-acetyl sulfadiazine, were compared in grass carp .
- Methods of Application : The study involved a single oral administration of SDZ at 50 mg/kg in grass carp .
- Results : The results of this study were not available in the source .
Comparative Pharmacokinetics in Grass Carp
- Scientific Field : Aquatic Animal Pharmacology
- Summary of Application : The plasma pharmacokinetics and tissue disposition of sulfadiazine (SDZ) and its main metabolite, N4-acetyl sulfadiazine (ACT-SDZ), were compared between 18 and 24 °C following a single oral administration of SDZ at 50 mg/kg in grass carp .
- Methods of Application : The plasma and tissues were sampled from 0.167 h up to 96 h and analyzed by ultra-performance liquid chromatography with an ultraviolet detector .
- Results : The pharmacokinetics of SDZ and ACT-SDZ in plasma and tissues were notably influenced by the increase of temperature .
Determination in Groundwater
- Scientific Field : Environmental Chemistry
- Summary of Application : An automated methodology based on a liquid chromatography-electrospray, tandem mass spectrometry method combined with online solid phase extraction (online SPE-LC-ESI-MS/MS) was used for the simultaneous analysis of 16 sulfonamides (SAs) and five of their acetylated metabolites in groundwater .
- Methods of Application : The evaluation of the degree of SA pollution in groundwater was made through the analysis of a total of 39 samples taken in seven groundwater bodies of Catalonia (Spain) .
- Results : The acetylated metabolites were ubiquitous in the different samples, with frequencies of detection up to 36% and maximum concentrations of 18 ng L −1 (N4-acetylsulfamerazine) .
Comparative Pharmacokinetics in Grass Carp
- Scientific Field : Aquatic Animal Pharmacology
- Summary of Application : The plasma pharmacokinetics and tissue disposition of sulfadiazine (SDZ) and its main metabolite, N4-acetyl sulfadiazine (ACT-SDZ), were compared between 18 and 24 °C following a single oral administration of SDZ at 50 mg/kg in grass carp (Ctenopharyngodon idella) .
- Methods of Application : The plasma and tissues were sampled from 0.167 h up to 96 h and analyzed by ultra-performance liquid chromatography with an ultraviolet detector .
- Results : The pharmacokinetics of SDZ and ACT-SDZ in plasma and tissues were notably influenced by the increase of temperature .
Determination in Groundwater
- Scientific Field : Environmental Chemistry
- Summary of Application : An automated methodology based on a liquid chromatography-electrospray, tandem mass spectrometry method combined with online solid phase extraction (online SPE-LC-ESI-MS/MS) was used for the simultaneous analysis of 16 sulfonamides (SAs) and five of their acetylated metabolites in groundwater .
- Methods of Application : The evaluation of the degree of SA pollution in groundwater was made through the analysis of a total of 39 samples taken in seven groundwater bodies of Catalonia (Spain) .
- Results : The acetylated metabolites were ubiquitous in the different samples, with frequencies of detection up to 36% and maximum concentrations of 18 ng L −1 (N4-acetylsulfamerazine) .
Safety And Hazards
Future Directions
The environmental behavior of sulfadiazine and its metabolites, including Acetylsulfadiazine, is a topic of ongoing research . The impact of temperature on the pharmacokinetics of sulfadiazine and its metabolites is also being studied . These studies will help in understanding the environmental fate of these compounds and their potential impacts on human and animal health.
properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZUWGMNCUKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155362 | |
Record name | N(4)-Acetylsulfadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N(4)-Acetylsulfadiazine | |
CAS RN |
127-74-2 | |
Record name | Acetylsulfadiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(4)-Acetylsulfadiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(4)-Acetylsulfadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(pyrimidin-2-ylsulphamoyl)acetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLSULFADIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5417251GZ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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